molecular formula C6H3BrClN3 B2695899 6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1391123-68-4

6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2695899
CAS No.: 1391123-68-4
M. Wt: 232.47
InChI Key: CRVHTONMLNVIRT-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine (CAS 1391123-68-4) is a high-value fused bicyclic heterocycle serving as a versatile synthetic building block in medicinal chemistry and drug discovery research. This compound features both bromo and chloro substituents on its aromatic ring system, providing distinct sites for selective metal-catalyzed cross-couplings and nucleophilic substitution reactions to generate diverse analog libraries . As a member of the pyrazolopyridine family, this scaffold is of significant research interest due to its substantial pharmacological potential. Pyrazolo[3,4-b]pyridine analogues have demonstrated a wide range of biological activities, including anticancer, antiviral, antifungal, antioxidant, and anti-Alzheimer properties . They are also investigated as inhibitors for various kinases and fibroblast growth factor receptors, making them crucial tools in developing targeted therapies . The compound's molecular formula is C 6 H 3 BrClN 3 with a molecular weight of 232.47 g/mol . Key Applications: • Pharmaceutical Research: A key intermediate for synthesizing novel therapeutic candidates, particularly in oncology and central nervous system (CNS) disease research . • Agrochemical Development: Used in creating new herbicides and fungicides . • Materials Science: Serves as a precursor for developing organic materials with potential applications in chemosensors . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. The compound typically requires cold-chain transportation and storage at 0°C .

Properties

IUPAC Name

6-bromo-3-chloro-2H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVHTONMLNVIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(NN=C21)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by bromination to introduce the bromine atom .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance the efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazolopyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development
6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine serves as a scaffold for the design of new therapeutic agents. Its structural resemblance to purine bases allows it to interact with biological targets such as enzymes and receptors. This compound has shown promise in the development of inhibitors for various biological pathways.

Pharmacological Activities
Research indicates that compounds related to the pyrazolo[4,3-b]pyridine scaffold exhibit significant pharmacological activities. Notably, derivatives have demonstrated antimicrobial properties against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis infections . Additionally, studies have indicated that these compounds can act as selective inhibitors of adenosine receptors and phosphodiesterase enzymes, relevant in treating neurological disorders like Alzheimer’s disease .

Biological Studies

Mechanism of Action
The mechanism of action for this compound involves interactions with molecular targets that modulate biological functions. The presence of bromine and chlorine enhances its binding affinity to these targets, potentially leading to therapeutic effects .

Case Studies

  • Antitubercular Activity : In vitro studies have shown that derivatives of pyrazolo[4,3-b]pyridine exhibit significant activity against the H37Rv strain of Mycobacterium tuberculosis. Specific substitutions on the pyrazole ring have been linked to enhanced efficacy .
  • CNS Disorders : Similar compounds have been studied for their effects on adenosine receptors, showing potential for treating conditions like Parkinson’s disease and Alzheimer’s .

Materials Science

This compound can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity. Its unique chemical structure allows for modifications that can lead to innovative applications in material science.

Summary Table of Applications

Application AreaSpecific UsesReference
Medicinal ChemistryDrug design, enzyme inhibitors
Biological StudiesAntimicrobial activity against tuberculosis
CNS DisordersTreatment potential for Alzheimer’s and Parkinson’s
Materials ScienceIncorporation into polymers for enhanced properties

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can trigger downstream signaling pathways that lead to the desired biological effects .

Comparison with Similar Compounds

Halogenated Pyrazolo[4,3-b]pyridine Derivatives

Compounds sharing the pyrazolo[4,3-b]pyridine core but differing in halogen substituents or functional groups are critical for structure-activity relationship (SAR) studies.

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-b]pyridine Derivatives

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications References
6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine Br (6), Cl (3) 1190321-31-3 C₆H₃BrClN₃ High electrophilicity; kinase inhibitors
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine Br (6), NH₂ (3) 1150617-54-1 C₆H₅BrN₄ Improved solubility; CNS drug leads
6-Bromo-3-iodo-1-(THP)-1H-pyrazolo[4,3-b]pyridine Br (6), I (3), THP 1416712-91-8 C₁₁H₁₂BrIN₃O Protective group for synthetic stability
Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Br (6), COOEt (3), Me (1) 1638761-48-4 C₁₀H₁₀BrN₃O₂ Ester group enhances derivatization

Key Observations :

  • Halogen Effects : Bromine at position 6 increases steric bulk and electronic effects compared to smaller halogens like chlorine. Iodo derivatives (e.g., 3-iodo analogs) exhibit enhanced cross-coupling reactivity in Suzuki-Miyaura reactions .
  • Functional Groups : The 3-amine substituent (CAS 1150617-54-1) improves aqueous solubility, making it preferable for CNS-targeting drugs, while ester groups (CAS 1638761-48-4) serve as versatile intermediates for further modifications .

Positional Isomers and Core Heterocycle Variants

Variations in ring junction positions or core heterocycles significantly alter physicochemical and biological properties.

Table 2: Comparison with Positional Isomers and Heterocyclic Variants

Compound Name Core Structure Substituents Key Differences Applications References
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine Br (3), Cl (4) Altered ring junction; reduced planarity Antibacterial agents
6-Bromo-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Br (6) Single N in 5-membered ring; lower aromaticity OLED materials
6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Pyrazolo[3,4-b]pyridine Br (6), NH₂ (3) Shifted N positions; distinct H-bonding Anticancer research

Key Observations :

  • Ring Junction Effects : Pyrazolo[4,3-c]pyridine (CAS 1246349-99-4) exhibits reduced planarity compared to the [4,3-b] isomer, affecting π-π stacking in protein binding .
  • Heterocycle Core : Pyrrolo[2,3-b]pyridine (CAS 1190321-31-3) lacks the dual N atoms of pyrazolo derivatives, reducing electronegativity and altering applications toward materials science .

Biological Activity

6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its unique substitution pattern, which includes bromine and chlorine atoms that enhance its interaction with biological targets.

  • Molecular Formula : C₆H₃BrClN₃
  • Molecular Weight : 232.47 g/mol
  • Structural Features : The presence of halogen substituents (bromine and chlorine) contributes to its lipophilicity and electronic properties, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites, which triggers downstream signaling pathways leading to various biological effects .

Anticancer Properties

Research indicates that derivatives of pyrazolo[4,3-b]pyridine exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in cancer progression. In vitro studies demonstrated that certain derivatives displayed potent inhibitory effects against cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, a series of pyrazolo[3,4-b]pyridine derivatives were tested for antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, revealing promising results with minimal inhibitory concentration (MIC) values indicating effective antibacterial action .

Case Studies

Study Activity Tested Results
Study 1FGFR Kinase InhibitionSignificant antitumor activity in xenograft models; compound showed excellent in vitro potency .
Study 2Antibacterial ActivityMIC values of 0.25 against S. aureus; effective inhibition observed in both Gram-positive and Gram-negative strains .
Study 3Enzyme InhibitionDemonstrated ability to inhibit specific enzymes involved in cancer pathways, leading to reduced cell proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often includes the use of hydrazine hydrate and halogenation steps to introduce bromine and chlorine atoms effectively. Variations in synthesis can lead to a variety of derivatives with altered biological activities, expanding the potential applications in drug development .

Q & A

Q. What are the common synthetic routes for 6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine?

The synthesis typically involves multistep reactions starting with pyridine or pyrazolo precursors. For example, 3-fluoro-2-pyridinecarbaldehyde can react with hydrazine under reflux (110°C, 16 hours) to form a pyrazolo[4,3-b]pyridine core. Subsequent bromination with HBr and Boc protection (using Boc₂O, DMAP, and Et₃N) yields intermediates like tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, which is further functionalized via Buchwald-Hartwig coupling or nucleophilic substitution to introduce chloro groups . Alternative routes involve ring-closing reactions with hydroxylamine hydrochloride in DMF to form the pyrazolo[4,3-b]pyridine scaffold .

Q. How is this compound characterized experimentally?

Characterization relies on NMR (¹H and ¹³C), mass spectrometry (LC-MS), and elemental analysis. For instance, the parent compound and intermediates are confirmed via LC-MS with [M+H]+ peaks matching theoretical values (e.g., m/z 232.46 for C₆H₃BrClN₃). NMR data (e.g., δ 8.5–7.0 ppm for aromatic protons) and X-ray crystallography (for crystalline derivatives) validate regiochemistry and purity .

Q. What solvents and conditions are optimal for its chemical reactions?

Reactions often use polar aprotic solvents like DMF or DMSO under inert atmospheres (N₂/Ar). For substitution reactions, Cs₂CO₃ or K₂CO₃ are common bases, while Pd catalysts (e.g., Pd₂(dba)₃/XPhos) enable cross-couplings at 100°C . Solubility in chloroform or methanol is limited, but DMSO is effective for biological assays .

Q. What are the key challenges in purifying this compound?

Purification requires column chromatography (silica gel) or reverse-phase HPLC due to the compound’s low solubility and tendency to form byproducts during functionalization. Boc-protected intermediates simplify purification by enhancing crystallinity .

Q. How does halogen positioning affect reactivity?

The bromine at position 6 is more reactive toward Suzuki-Miyaura couplings, while the chlorine at position 3 is less prone to displacement, making it a stable handle for further derivatization. Steric and electronic effects from the pyrazolo[4,3-b]pyridine core influence regioselectivity .

Advanced Research Questions

Q. How can computational modeling optimize substitution reactions for this compound?

Density functional theory (DFT) calculations predict transition states and activation energies for substitution reactions. For example, the bromine’s electron-withdrawing effect lowers the energy barrier for nucleophilic aromatic substitution at position 6, which aligns with experimental yields (>70% for Pd-catalyzed couplings) .

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions arise from assay variability (e.g., cell lines, concentrations). Dose-response curves and kinase profiling (e.g., JAK2/STAT3 pathways) clarify target specificity. SAR studies show that methyl or trifluoromethyl groups at position 1 enhance inhibitory activity, while bulky substituents reduce bioavailability .

Q. How can regioselectivity be controlled during functionalization?

Directing groups (e.g., Boc-protected amines) or meta-directing halogens steer electrophilic substitutions. For instance, bromine at position 6 directs subsequent couplings to position 4, validated by NOESY and X-ray data .

Q. What in vitro assays validate its mechanism in cancer or immunomodulation?

Cell viability assays (MTT), apoptosis markers (caspase-3), and Western blotting for phosphorylated kinases (e.g., AKT/mTOR) are standard. Derivatives with IC₅₀ < 1 µM in leukemia models show promise, though metabolic stability in microsomal assays remains a hurdle .

Q. How do stability studies inform formulation for preclinical trials?

Forced degradation studies (acid/base, oxidation) reveal susceptibility to hydrolysis at the pyrazole N-H bond. Lyophilization with cyclodextrin improves aqueous stability, while PEGylation enhances plasma half-life in rodent models .

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